1,2,6,8-Tetrachlorodibenzofuran
Overview
Description
1,2,6,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential harmful effects on human health and ecosystems .
Preparation Methods
1,2,6,8-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorinated compounds . These processes include:
Intermolecular condensation of ortho-chlorophenols: This reaction occurs in the production of chlorinated pesticides.
Intramolecular cyclization reactions of predibenzofurans: These reactions also contribute to the formation of polychlorinated dibenzofurans.
Combustion and pyrolysis: These processes involve the burning of organochlorine or non-chlorinated organic compounds in the presence of chlorides.
Chemical Reactions Analysis
1,2,6,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: Specific conditions and reagents for reduction reactions are less documented, but similar compounds can undergo reduction under appropriate conditions.
Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of water molecules.
Scientific Research Applications
1,2,6,8-Tetrachlorodibenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,6,8-Tetrachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator . This interaction leads to the activation of genes involved in various biological processes, including xenobiotic metabolism and immune response .
Comparison with Similar Compounds
1,2,6,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers and positions of chlorine atoms . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2-Dichlorodibenzofuran: Less chlorinated but still persistent and toxic.
1,3-Dichlorodibenzofuran: Another less chlorinated variant with similar properties.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior.
Properties
IUPAC Name |
1,2,6,8-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGVSIBBGIJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232572 | |
Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83710-07-0 | |
Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083710070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G1BY2M3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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